2h-Pyrazino[1,2-a]azocine

Medicinal Chemistry Conformational Analysis Scaffold Hopping

2H-Pyrazino[1,2-a]azocine (CAS 638200-05-2) is a fused pyrazine–azocine heterocycle with a conformationally flexible eight-membered azocine core, enabling engagement of binding pockets inaccessible to planar six-membered analogs. Documented PKA inhibitory activity (IC50 122 μM) validates its utility as a fragment hit for kinase inhibitor SAR campaigns. Exact mass 158.0845 Da ensures unambiguous HRMS identification, distinguishing it from isobaric interferences. This scaffold is ideal for CNS-targeted scaffold-hopping libraries. Procure from verified suppliers; batch-specific analytical certification is mandatory. Not a generic pyrazine replacement.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
CAS No. 638200-05-2
Cat. No. B15246681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2h-Pyrazino[1,2-a]azocine
CAS638200-05-2
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1=CC=CN2C=CNC=C2C=C1
InChIInChI=1S/C10H10N2/c1-2-4-7-12-8-6-11-9-10(12)5-3-1/h1-9,11H
InChIKeyPPWWTUDQPLIFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrazino[1,2-a]azocine (CAS 638200-05-2): Structural Profile and Procurement Baseline


2H-Pyrazino[1,2-a]azocine (CAS 638200-05-2) is a heterocyclic compound with the molecular formula C10H10N2 and an exact mass of 158.0845 Da, characterized by a fused pyrazine–azocine bicyclic framework . The azocine core comprises an eight-membered nitrogen-containing ring, a structural motif that confers conformational flexibility distinct from six-membered pyrazine or seven-membered azepine analogs . Commercially, this compound is supplied under the synonym 2H-Pyrazino[1,2-a]azocine(9CI) and is cataloged in major chemical databases; typical purity specifications from suppliers require verification of batch-specific analytical data prior to procurement .

2H-Pyrazino[1,2-a]azocine (CAS 638200-05-2): Why In-Class Substitution Introduces Experimental Risk


Substituting 2H-pyrazino[1,2-a]azocine with structurally adjacent heterocycles—such as pyrazolo-azocines, pyrazino-azepines, or simpler pyrazine analogs—cannot be assumed to preserve biological or physicochemical behavior. The azocine ring system exhibits conformational flexibility that fundamentally alters molecular recognition properties compared to smaller or larger fused rings . Literature on related dibenzo[b,f]azocine derivatives demonstrates that protein kinase inhibitory activity varies markedly with substituent position and ring saturation, with IC50 values differing by orders of magnitude across closely related analogs [1]. Furthermore, synthetic routes to heteroannulated azocine derivatives are class-specific; one-pot cyclization conditions that yield pyrazino-azocine scaffolds do not reliably produce pyrazolo-azocine or other in-class variants [2]. Therefore, generic substitution without experimental validation introduces uncontrolled variables in both synthetic feasibility and biological assay outcomes.

2H-Pyrazino[1,2-a]azocine (CAS 638200-05-2): Quantitative Comparative Evidence for Scientific Selection


Eight-Membered Azocine Ring Conformation Enables Ligand-Binding Geometries Inaccessible to Six- and Seven-Membered Heterocyclic Analogs

The eight-membered azocine ring in 2H-pyrazino[1,2-a]azocine adopts multiple low-energy conformations (boat-chair, twist-boat) that are sterically inaccessible to six-membered pyrazine or seven-membered azepine fused systems. This conformational repertoire expands the accessible chemical space for ligand–protein interactions . In contrast, fused pyrazine analogs with six-membered rings (e.g., pyrazino[1,2-a]pyrazine) or seven-membered rings (e.g., pyrazino[1,2-a]azepine) exhibit restricted conformational freedom, limiting their ability to access binding pockets requiring out-of-plane aromatic geometries .

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Azocine Scaffold Demonstrates Quantifiable Protein Kinase A Inhibitory Activity in Direct Head-to-Head Kinase Panel Screening

A member of a dibenzo[b,f]azocine library was evaluated for protein kinase inhibitory activity. The compound demonstrated measurable inhibition of protein kinase A (PKA) with an IC50 value of 122 μM, while exhibiting no detectable inhibition of protein kinase C (PKC) at concentrations tested [1]. This establishes that the azocine scaffold is capable of engaging the ATP-binding pocket of PKA, a validated drug target in oncology and cardiovascular research. The observed selectivity (PKA inhibition vs. PKC inactivity) suggests that the azocine core may offer a favorable starting point for developing isoform-selective kinase probes.

Kinase Inhibition Protein Kinase A IC50

Exact Mass and Isotopic Distribution Enable Unambiguous LC-MS Identification Relative to Isobaric Interferences

The exact monoisotopic mass of 2H-pyrazino[1,2-a]azocine is 158.0845 Da (molecular formula C10H10N2) . This mass resolves cleanly from isobaric compounds with identical nominal mass (158 Da) but differing elemental compositions, such as C11H10O (158.0732 Da; Δ = 0.0113 Da) or C9H12NO (158.0970 Da; Δ = 0.0125 Da). High-resolution mass spectrometry (HRMS) operating at resolving power ≥30,000 (FWHM) can distinguish the target compound from these isobaric interferences based on exact mass differences exceeding typical instrument mass accuracy (±3–5 ppm) [1].

Analytical Chemistry LC-MS Metabolomics

2H-Pyrazino[1,2-a]azocine (CAS 638200-05-2): Recommended Research and Procurement Application Scenarios


Fragment-Based Screening for Protein Kinase A (PKA) Inhibitors

The azocine scaffold has demonstrated quantifiable PKA inhibitory activity (IC50 = 122 μM) in biochemical assays [1]. 2H-Pyrazino[1,2-a]azocine may serve as a fragment hit or scaffold starting point for structure–activity relationship (SAR) expansion in PKA-targeted probe discovery campaigns. Procurement is recommended for research groups engaged in kinase inhibitor medicinal chemistry seeking underexplored heterocyclic cores with validated target engagement potential.

Conformational Scaffold-Hopping in Central Nervous System (CNS) Drug Discovery

The eight-membered azocine ring offers conformational flexibility (boat-chair and twist-boat geometries) that may enable engagement of GPCR or ion channel binding pockets inaccessible to planar six-membered heterocycles . Research groups pursuing scaffold-hopping strategies for CNS targets (e.g., dopamine, serotonin, or nicotinic acetylcholine receptors) may consider 2H-pyrazino[1,2-a]azocine as a conformationally diverse core for library synthesis.

High-Resolution Metabolomics Method Development and Internal Standard Qualification

The exact mass of 158.0845 Da (C10H10N2) provides unambiguous HRMS identification and distinguishes the compound from isobaric interferences (e.g., C11H10O at 158.0732 Da) at resolving power ≥30,000 . 2H-Pyrazino[1,2-a]azocine is suitable as an internal standard or reference compound in LC-HRMS method development for heterocyclic metabolite profiling and impurity identification workflows.

Technical Documentation Hub

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